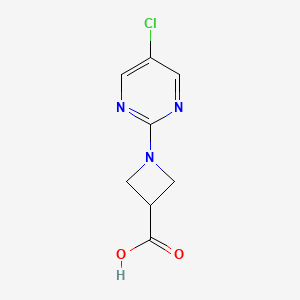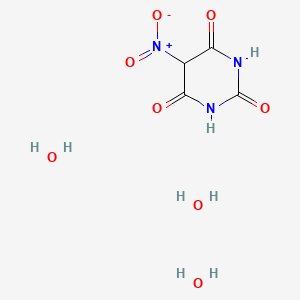
5-Nitrobarbituric Acid Trihydrate
Overview
Description
Mechanism of Action
Target of Action
It has been used as a microreagent for potassium, with which it forms a characteristic precipitate .
Mode of Action
It is known to interact with potassium to form a precipitate
Result of Action
It has been suggested that it may act as an inhibitor of the herpes simplex virus type-1 (HSV-1), with an IC50 value of 1.7 μM , indicating potential antiviral activity.
Action Environment
It is known that the compound forms a precipitate with potassium , suggesting that its activity could be influenced by the presence and concentration of this element in the environment.
Preparation Methods
5-Nitrobarbituric Acid Trihydrate can be synthesized by nitration of barbituric acid with fuming nitric acid below 40°C, yielding 85-90% . The compound is typically crystallized from water as the trihydrate . Industrial production methods often involve similar nitration processes, ensuring high purity and yield.
Chemical Reactions Analysis
5-Nitrobarbituric Acid Trihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Complex Formation: It forms complexes with metal ions, which are useful in coordination chemistry.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include amino derivatives and metal complexes .
Scientific Research Applications
5-Nitrobarbituric Acid Trihydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Nitrobarbituric Acid Trihydrate is unique among barbituric acid derivatives due to its nitro group, which imparts distinct chemical properties. Similar compounds include:
Barbituric Acid: The parent compound, lacking the nitro group, used in the synthesis of various barbiturate drugs.
5,5-Diphenylbarbituric Acid: Known for its use in sedative medications.
5-Ethyl-5-phenylbarbituric Acid: Another barbiturate with hypnotic properties.
These compounds share the pyrimidine ring structure but differ in their substituents, leading to varied chemical and biological activities.
Properties
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5.3H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;;;/h1H,(H2,5,6,8,9,10);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFRQEURRMBYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


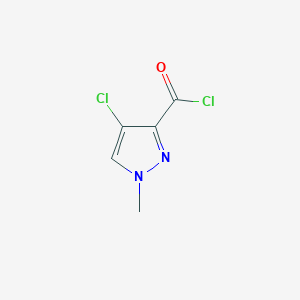

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

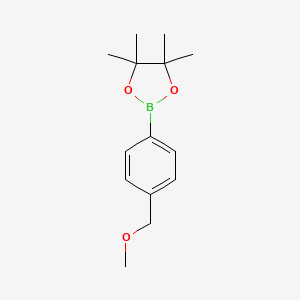
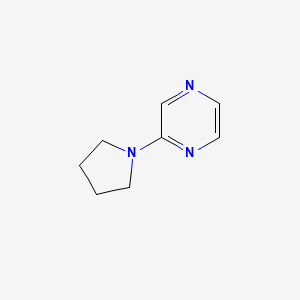

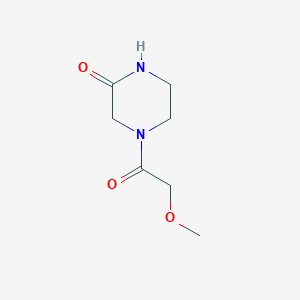

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
